1-[(E)-[3-[4-(dimethylsulfamoyl)phenyl]-1-phenylpyrazol-4-yl]methylideneamino]-3-prop-2-enylthiourea
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Overview
Description
DMSPPT , is a complex organic compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes:: DMSPPT can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which joins different fragments using a palladium catalyst. In this case, transmetalation occurs with boron reagents, leading to the formation of the Pd–C bond .
Reaction Conditions:: The reaction typically requires mild conditions, making it suitable for functional group-tolerant substrates. Boron reagents, such as arylboronic acids or boronate esters, participate in the coupling process. The choice of reagent influences the reaction conditions and efficiency.
Industrial Production:: While DMSPPT is not produced on an industrial scale, its synthetic accessibility allows for laboratory-scale preparation.
Chemical Reactions Analysis
DMSPPT undergoes various reactions:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: Reduction reactions may yield derivatives with altered properties.
Substitution: Substituents on the phenyl rings can be modified.
Common Reagents: Palladium catalysts, boron reagents, and other organic reactants.
Major Products: These depend on the specific reaction conditions and substituents.
Scientific Research Applications
DMSPPT finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for interactions with biological targets.
Mechanism of Action
The exact mechanism remains an active area of research. DMSPPT likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
DMSPPT stands out due to its distinctive structure. Similar compounds include N-[4-(dimethylsulfamoyl)phenyl]acetamide , but DMSPPT’s extended π-conjugation and thiourea functionality set it apart.
Properties
Molecular Formula |
C22H24N6O2S2 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
1-[(Z)-[3-[4-(dimethylsulfamoyl)phenyl]-1-phenylpyrazol-4-yl]methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C22H24N6O2S2/c1-4-14-23-22(31)25-24-15-18-16-28(19-8-6-5-7-9-19)26-21(18)17-10-12-20(13-11-17)32(29,30)27(2)3/h4-13,15-16H,1,14H2,2-3H3,(H2,23,25,31)/b24-15- |
InChI Key |
DWBYLFMAYASIBI-IWIPYMOSSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN(C=C2/C=N\NC(=S)NCC=C)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=S)NCC=C)C3=CC=CC=C3 |
Origin of Product |
United States |
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